Benzoic acid, 4,4'-dithiobis[2-fluoro-
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Overview
Description
Benzoic acid, 4,4’-dithiobis[2-fluoro-] is a chemical compound with the molecular formula C14H8F2O4S2 It is characterized by the presence of two fluorine atoms and a disulfide linkage between two benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-dithiobis[2-fluoro-] typically involves the reaction of 4-fluorobenzoic acid with a disulfide reagent under specific conditions. One common method includes the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is efficient and eco-friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 4,4’-dithiobis[2-fluoro-] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-dithiobis[2-fluoro-] undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4,4’-dithiobis[2-fluoro-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-dithiobis[2-fluoro-] involves its interaction with specific molecular targets. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-fluoro-: Similar in structure but lacks the disulfide linkage.
Benzoic acid, 2-fluoro-: Similar in structure but with the fluorine atom in a different position.
4,4’-Dithiobisbenzoic acid: Similar disulfide linkage but without the fluorine atoms.
Uniqueness
Benzoic acid, 4,4’-dithiobis[2-fluoro-] is unique due to the combination of the disulfide linkage and the presence of fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
210416-38-9 |
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Molecular Formula |
C14H8F2O4S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[(4-carboxy-3-fluorophenyl)disulfanyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C14H8F2O4S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
UPRRBOMVQAWXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O |
Origin of Product |
United States |
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